Home > Products > Screening Compounds P16358 > 3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 303969-75-7

3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-3078219
CAS Number: 303969-75-7
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] (CH-13584)

Compound Description: CH-13584 (CAS 115779-20-9), also known as KHL-8425, is a xanthine derivative structurally related to theophylline. It exhibits potent antitussive activity in the 4-8 mg/kg dose range when administered orally []. Research suggests CH-13584 has a different pharmacological profile compared to theophylline, as it does not interact with the adenosine A1 receptor and demonstrates weaker inhibition of cyclic nucleotide phosphodiesterase []. Additionally, CH-13584 displays less bronchodilator activity in vitro and in vivo and lacks the cardiovascular, behavioral, and diuretic side effects associated with theophylline [].

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356, Linagliptin)

Compound Description: BI 1356, also known as Linagliptin, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor being developed for the treatment of type 2 diabetes [, ]. It shows a long duration of action compared to other DPP-4 inhibitors like sitagliptin, vildagliptin, saxagliptin, and alogliptin []. BI 1356 exhibits an IC50 of approximately 1 nM for DPP-4 inhibition and a Ki of 1 nM []. In vivo studies demonstrated superior glucose tolerance control with BI 1356 compared to other DPP-4 inhibitors, mediated through glucagon-like peptide-1 and insulin regulation [, ].

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is a primary metabolite of linagliptin formed via a two-step enzymatic process involving CYP3A4 and Aldo-keto reductases []. Although a minor metabolite, CD1790's exposure reaches >10% of the parent compound's systemic exposure after oral administration of linagliptin [].

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

Compound Description: Impurity-I was identified as a process-related impurity during the development of Linagliptin []. It was found in trace amounts (0.05%-0.15%) and characterized using IR, NMR, and mass spectrometry.

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

Compound Description: Impurity-II was identified as another process-related impurity during Linagliptin development []. Like Impurity-I, it was present in trace amounts and characterized using spectroscopic methods.

8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)

Compound Description: Impurity-III is another process impurity identified during the synthesis of Linagliptin []. It was detected in low amounts and characterized using spectroscopic techniques.

8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)

Compound Description: Impurity-IV was identified as a process-related impurity during the production of Linagliptin []. It was detected in low concentrations and characterized using spectroscopic methods.

1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)

Compound Description: Impurity-V is a process-related impurity found during Linagliptin production []. It was detected at low levels and characterized spectroscopically.

7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)

Compound Description: Impurity-VI is a process-related impurity observed during Linagliptin synthesis []. It was identified in trace amounts and characterized by spectroscopic methods.

8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)

Compound Description: Impurity-VII was identified as a process impurity during the development of Linagliptin []. It was found in small quantities and characterized using spectroscopic techniques.

3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione (Aminoglutethimide)

Compound Description: Aminoglutethimide is an aromatase inhibitor used in the treatment of hormone-dependent breast cancer. It acts by inhibiting the conversion of androgens to estrogens, thus reducing estrogen levels. It has been used as a lead compound for the development of new aromatase inhibitors, with various analogues designed and synthesized to improve selectivity and potency [, ].

3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione (Compound 5)

Compound Description: Compound 5 is a synthetic analog of aminoglutethimide designed to be a more selective aromatase inhibitor []. In vitro studies demonstrate that it inhibits the aromatase enzyme with a Ki of 1.75 μM [].

3-(4-Aminophenyl)-1,3-dimethylpyrrolidine-2,5-dione (Compound 6)

Compound Description: Compound 6 is another synthetic analog of aminoglutethimide designed as a selective aromatase inhibitor []. In vitro studies show it possesses a Ki of 1.75 μM for aromatase inhibition [].

3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione (Compound 7)

Compound Description: Compound 7 is a synthetic analog of aminoglutethimide, designed as a more selective aromatase inhibitor []. It demonstrates potent aromatase inhibition in vitro with a Ki of 0.8 μM [].

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione (Compound 8)

Compound Description: Compound 8 is a synthetic analog of aminoglutethimide aimed at improving aromatase inhibition []. It displays a Ki of 1.0 μM for aromatase inhibition in vitro [].

3-(4-Aminophenyl)pyrrolidine-2,5-dione (Compound 15)

Compound Description: Compound 15 is a synthetic analog of aminoglutethimide with a simplified structure []. It was found to be only moderately inhibitory toward aromatase with an IC50 of 20 μM [].

3-(4-Aminophenyl)-3-ethyl-1-methylpyrrolidine-2,5-dione (Compound 16)

Compound Description: Compound 16 is another synthetic analog of aminoglutethimide synthesized to investigate the effect of an N1-methyl group on aromatase inhibition []. It showed weak inhibition of testosterone aromatization and was inactive towards androstenedione aromatization [].

1H-Purine-2,6-dione,7-[(4-fluorophenyl)methyl]-3,7-dihydro-3-methyl-8-nitro (DDRI-9)

Compound Description: DDRI-9 is a novel DNA damage response (DDR) inhibitor that blocks mitotic progression []. It was discovered through a chemical library screening and was found to inhibit phosphorylated histone variant H2AX foci formation, delay DNA repair, and enhance the cytotoxicity of etoposide and ionizing radiation [].

7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione (C20H20Cl2N8O3)

Compound Description: C20H20Cl2N8O3 is a promising lead compound identified through a molecular docking study targeting the breast cancer-associated enzyme NUDT5 []. It displays potential for inhibiting NUDT5 activity and is considered for further in vitro and in vivo validation.

Overview

The compound 3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that belongs to the class of purine derivatives. Purines are fundamental components of nucleic acids and play crucial roles in various biological processes. This specific compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry.

Source

This compound can be synthesized from commercially available purine derivatives through a series of chemical reactions. The synthesis typically involves alkylation, thioether formation, and methylation processes, which are essential for constructing the desired molecular structure.

Classification

3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is classified as a purine derivative with specific functional groups including a methyl group, a propylsulfanyl group, and a phenylmethyl group. Its unique structure may impart distinct biological properties that are currently under investigation.

Synthesis Analysis

Methods

The synthesis of 3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically follows these steps:

  1. Starting Materials: The synthesis begins with commercially available purine derivatives.
  2. Alkylation: The purine core is alkylated using appropriate alkyl halides to introduce the necessary substituents.
  3. Thioether Formation: A propylsulfanyl group is introduced through nucleophilic substitution reactions involving propylthiol.
  4. Methylation: The final step involves methylation of the purine core to yield the target compound.

Optimization of these steps may include the use of catalysts and specific reaction conditions to enhance yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be represented by the following data:

PropertyData
Molecular FormulaC18H24N4O2S
Molecular Weight368.47 g/mol
IUPAC Name3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
InChIInChI=1S/C18H24N4O2S/c1-3-10(2)11(4)12(5)13(18(19)20)16(21)22/h5-10H,3-4H2,1-2H3
Canonical SMILESCCCCCSC1=NC2=C(N1CC(C)(C)C)C(=O)N(C(=O)N2C)CC(C)(C)C

These structural details indicate the presence of various functional groups that contribute to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes several significant chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride to modify the purine core or thioether group.
  3. Substitution: Nucleophilic substitution reactions may occur where the propylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include organic solvents like dichloromethane or ethanol under varying temperature conditions.

Mechanism of Action

The mechanism of action for 3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione primarily involves its interaction with specific molecular targets within biological systems. For instance:

  • It has been observed to inhibit bromodomain-containing protein 4 (BRD4), which is crucial for regulating gene transcription.

The binding of this compound to BRD4 prevents its interaction with acetylated lysine residues on histones. This modulation affects gene expression and can influence cellular processes such as proliferation and inflammation.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:

  • Appearance: Typically a solid at room temperature.

Chemical Properties

Chemical properties encompass its reactivity with various reagents under specified conditions. This compound's reactivity profile includes oxidation and reduction capabilities as well as susceptibility to nucleophilic attack due to its functional groups.

Relevant data on solubility and stability under different pH conditions would further characterize its behavior in biological and chemical environments.

Applications

Scientific Uses

The potential applications of 3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are significant in scientific research:

  1. Medicinal Chemistry: Due to its ability to modulate gene expression through BRD4 inhibition.
  2. Biochemical Research: As a tool for studying cellular processes related to inflammation and proliferation.
  3. Drug Development: Its unique structure may lead to the development of new therapeutic agents targeting specific diseases.

Properties

CAS Number

303969-75-7

Product Name

3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione

Molecular Formula

C17H20N4O2S

Molecular Weight

344.43

InChI

InChI=1S/C17H20N4O2S/c1-4-9-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,19,22,23)

InChI Key

ZIFJANJDTVNQRJ-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.